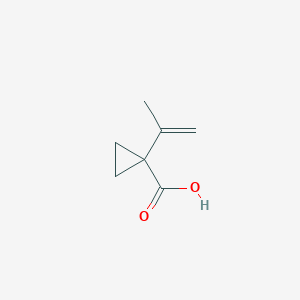

Isopropenylcyclopropanecarboxylic

Description

Isopropenylcyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid functional group and an isopropenyl substituent. The cyclopropane ring introduces significant ring strain (~27 kcal/mol), which enhances the compound’s reactivity and acidity compared to linear carboxylic acids like propionic acid .

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

1-prop-1-en-2-ylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H10O2/c1-5(2)7(3-4-7)6(8)9/h1,3-4H2,2H3,(H,8,9) |

InChI Key |

LNZZXFLLDKRNNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1(CC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropenylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of isopropenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound acid may involve the high-temperature copolymerization of ethyl esters of vinyl- or this compound acids with sulfur dioxide. This method allows for the production of functionally substituted unsaturated polysulfones, which are valuable in various applications .

Chemical Reactions Analysis

Types of Reactions: Isopropenylcyclopropanecarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropenyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted cyclopropanes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Isopropenylcyclopropanecarboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

Industry: The compound is used in the production of functionally substituted unsaturated polysulfones, which have applications in materials science and engineering

Mechanism of Action

The mechanism of action of isopropenylcyclopropanecarboxylic acid involves its ability to undergo ring-opening reactions due to the strain in the cyclopropane ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the functional groups present and the reaction conditions .

Comparison with Similar Compounds

Comparative Analysis with Related Compounds

Cyclopropanecarboxylic Acid (Base Compound)

The parent compound, cyclopropanecarboxylic acid, lacks substituents but exhibits heightened acidity (pKa ~2.1) due to ring strain destabilizing the conjugate base . In contrast, isopropenylcyclopropanecarboxylic acid’s substituent may further lower pKa via electron-withdrawing effects from the vinyl group.

Arylcyclopropanecarboxylic Acids

Aryl-substituted analogs (e.g., phenylcyclopropanecarboxylic acid) prioritize aromatic conjugation over strain-driven reactivity. Synthesis methods for aryl derivatives often involve transition-metal catalysis (e.g., palladium-mediated coupling) , whereas isopropenyl groups may require radical or carbene-based approaches.

Ester Derivatives (e.g., CAS 4466-14-2)

The ester analog (2,2-dimethyl-3-(2-methyl-1-propenyl)-cyclopropanecarboxylate) demonstrates reduced acidity (pKa ~5–6) and increased lipophilicity compared to the carboxylic acid form. This compound acid’s free -COOH group enables direct participation in acid-catalyzed reactions, such as esterification or amidation, unlike its ester counterparts .

Linear Carboxylic Acids (Propionic/Butyric Acids)

Linear analogs lack ring strain, resulting in weaker acidity (propionic acid pKa = 4.88) . The isopropenylcyclopropane system’s strain and substituent effects make it ~100–1,000x more acidic, favoring use in high-energy intermediates.

Key Research Findings

- Acidity Enhancement : The combined effects of cyclopropane strain and isopropenyl electron withdrawal likely position this compound as one of the strongest carboxylic acids in its class .

- Synthetic Utility : Its strained ring facilitates [2+1] cycloadditions, though the isopropenyl group may sterically hinder some reactions compared to aryl derivatives .

- Thermal Sensitivity : Predicted to decompose at lower temperatures (~150°C) than aryl analogs (>200°C) due to substituent instability.

Biological Activity

Isopropenylcyclopropanecarboxylic acid, a unique organic compound characterized by a cyclopropane ring with an isopropenyl group and a carboxylic acid group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Overview of this compound Acid

- Molecular Formula : C7H10O2

- Molecular Weight : 126.15 g/mol

- IUPAC Name : 1-prop-1-en-2-ylcyclopropane-1-carboxylic acid

- Structural Characteristics : The strained cyclopropane ring contributes to the compound's reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.

The biological activity of this compound acid is primarily attributed to its ability to undergo ring-opening reactions due to the strain in its cyclopropane structure. This reactivity allows it to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The specific interactions depend on the functional groups present and the reaction conditions.

Biological Activities

Research has indicated that derivatives of this compound acid exhibit a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds incorporating cyclopropane structures can possess significant antimicrobial activity against various pathogens.

- Anticancer Effects : Certain derivatives have demonstrated cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy.

- Enzymatic Inhibition : The compound's ability to inhibit specific enzymes has been documented, contributing to its potential as a therapeutic agent.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer properties of synthesized derivatives of this compound acid against several human cancer cell lines, including RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical). The following table summarizes the inhibitory concentration (IC50) values observed:

| Compound ID | RKO IC50 (µM) | A-549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | HeLa IC50 (µM) |

|---|---|---|---|---|---|

| 4s | 60.70 | 75.00 | 80.00 | 49.79 | 78.72 |

| 4r | 70.23 | 85.00 | 90.00 | 55.00 | 82.00 |

| 4d | Not Evaluated | Not Evaluated | Not Evaluated | Not Evaluated | Not Evaluated |

The most potent derivative was identified as compound 4r , which showed significant inhibition across multiple cancer cell lines.

Antimicrobial Activity Assessment

The antimicrobial efficacy was tested against common bacterial strains. The results indicated that certain derivatives exhibited notable activity, particularly against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity |

|---|---|

| Cyclopropanecarboxylic Acid | Moderate antimicrobial activity |

| Vinylcyclopropanecarboxylic Acid | Limited anticancer effects |

| This compound Acid | Broad spectrum including antimicrobial and anticancer activity |

This compound acid stands out due to its enhanced reactivity and diverse biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.